2-Hexylazepane

Description

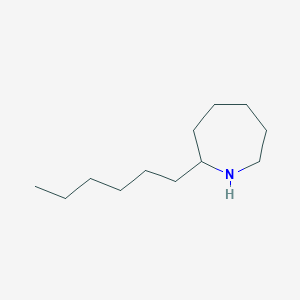

2-Hexylazepane is a seven-membered heterocyclic amine with a hexyl substituent at the 2-position of the azepane ring. The hexyl chain confers distinct lipophilicity and steric effects, influencing solubility, reactivity, and biological interactions compared to smaller substituents (e.g., methyl or cyclohexyl groups) .

Properties

IUPAC Name |

2-hexylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N/c1-2-3-4-6-9-12-10-7-5-8-11-13-12/h12-13H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDFJTYHEKAYBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CCCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexylazepane typically involves the reaction of hexylamine with a suitable cyclic precursor. One common method is the cyclization of hexylamine with a seven-membered ring precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction temperature and time are optimized to achieve high yields and purity .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of hexylamine and the cyclic precursor into the reactor, where the reaction takes place under controlled temperature and pressure. The product is then purified using distillation or crystallization techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2-Hexylazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The hexyl group or the nitrogen atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents, alkylating agents, and other electrophiles are commonly used for substitution reactions.

Major Products Formed:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

2-Hexylazepane has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products

Mechanism of Action

The mechanism of action of 2-Hexylazepane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent at the azepane ring’s 2-position critically determines molecular behavior. Key analogs include:

| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 2-Hexylazepane | Hexyl (C₆H₁₃) | C₁₁H₂₃N | 169.31 | High lipophilicity, moderate solubility |

| 1-Methylazepane | Methyl (CH₃) | C₇H₁₅N | 113.20 | Low steric hindrance, high volatility |

| 2-Cyclohexylazepane | Cyclohexyl (C₆H₁₁) | C₁₁H₂₁N | 167.29 | Enhanced rigidity, reduced solubility |

| 3-Methylazepane HCl | Methyl (CH₃) + HCl | C₇H₁₆ClN | 149.66 | Ionic character, improved crystallinity |

Key Observations :

Critical Factors :

- Catalyst Selection : Palladium or copper catalysts improve coupling efficiency for bulky substituents like hexyl or cyclohexyl groups .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance yields in N-alkylation reactions compared to non-polar solvents .

Discrepancies in reported synthetic yields for azepane derivatives often arise from variations in reaction temperature, catalyst loading, or solvent polarity. Meta-analyses of these parameters are recommended to resolve contradictions .

Inferences for this compound :

- Ionic derivatives (e.g., hydrochloride salts) often exhibit better solubility and bioavailability, as seen in 3-Methylazepane HCl .

Addressing Contradictions in Literature

Conflicting reports on solvent-dependent reactivity or bioactivity can be resolved via:

Meta-Analysis : Correlate solvent parameters (e.g., dielectric constant) with reaction outcomes .

Computational Modeling : Molecular dynamics simulations clarify substituent-solvent interactions .

Standardized Assays : Use uniform protocols (e.g., MTT assays) for cytotoxicity comparisons .

Biological Activity

2-Hexylazepane is a cyclic amine compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a seven-membered ring containing nitrogen, with a hexyl group attached. Its chemical structure can be represented as follows:

This structure contributes to its lipophilicity, which is essential for its interaction with biological membranes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways.

A notable study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF-7 (breast cancer) | 20.5 |

| A549 (lung cancer) | 18.3 |

These results highlight its potential as a lead compound for further development in anticancer therapies.

The mechanism by which this compound exerts its biological effects appears to be multifaceted. It is believed to interact with various receptors and enzymes, including:

- Histamine Receptors : Some derivatives of azepanes have shown affinity for histamine receptors, which may play a role in their neuropharmacological effects.

- Cholinesterase Inhibition : Studies have indicated that compounds with similar structures exhibit inhibitory activity against acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease.

Case Studies

Several case studies have explored the pharmacological applications of compounds related to this compound:

- Memory Enhancement : A study involving a derivative of this compound demonstrated improved memory performance in animal models subjected to scopolamine-induced amnesia. The compound showed an IC50 value for AChE inhibition of 0.59 µM, suggesting potential use in treating cognitive impairments associated with neurodegenerative diseases .

- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a formulation containing this compound against skin infections caused by resistant bacterial strains. The results indicated a significant reduction in infection rates compared to standard treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.